molecular formula C8H6N2O3 B8411510 o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol

o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol

Cat. No. B8411510
M. Wt: 178.14 g/mol
InChI Key: GZEMTQWHVDJDBT-UHFFFAOYSA-N
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Patent
US04764205

Procedure details

To a solution of 10 g of salicylhydrazide in 100 ml of p-dioxane was added dropwise 13.1 g of trichloromethyl chloroformate while maintaining the temperature at 20°-30° C. with external cooling. After stirring at 25° C. for 0.5 hours, the suspension was refluxed for 4 hours then cooled to 25° C. and poured into excess ice-water. The mixture was filtered and the residue was recrystallized from acetonitrile to yield 9.0 g of the subject compound; m.p. 198°-200° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:10][NH2:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].Cl[C:13](OC(Cl)(Cl)Cl)=[O:14]>O1CCOCC1>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]1[O:9][C:13](=[O:14])[NH:11][N:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)NN
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 20°-30° C. with external cooling
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1=NNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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